5-Methyl vs. 3,5-Dimethyl Isoxazole Substitution: Structural Divergence with Unknown Biological Consequence
The target compound bears a 5-methyl-1,2-oxazole-4-carboxamide core, which is identical to the leflunomide scaffold and distinct from the 3,5-dimethylisoxazole-4-carboxamide core found in closely related analogs such as N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2034403-01-3). In the leflunomide scaffold, the N-O bond of the isoxazole ring is susceptible to metabolic cleavage, a step required for DHODH inhibitory activity but also linked to liver toxicity [1]. The absence of the 3-methyl substituent in the target compound may alter the metabolic lability of the N-O bond compared to the 3,5-dimethyl analog; however, no direct comparative metabolism data exist for either compound.
| Evidence Dimension | Isoxazole ring methylation pattern |
|---|---|
| Target Compound Data | 5-methyl-1,2-oxazole-4-carboxamide (monomethylated at position 5) |
| Comparator Or Baseline | N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide (dimethylated at positions 3 and 5); Leflunomide (5-methylisoxazole-4-carboxamide core) |
| Quantified Difference | Absence of 3-methyl group vs. 3,5-dimethyl analog; same core scaffold as leflunomide |
| Conditions | Structural comparison based on reported SMILES; no in vitro metabolic stability data available |
Why This Matters
The 3-methyl substituent absence may differentiate metabolic stability and DHODH engagement from both the 3,5-dimethyl analog and the clinically validated leflunomide scaffold.
- [1] Song, Y., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Current Pharmaceutical Design, 20(9), 1463-1472. View Source
